13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene
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Overview
Description
13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,5,9,11-hexaene is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea under acidic conditions. The reaction is usually carried out in ethanol with a sodium bisulfate catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a nonsteroidal anti-inflammatory drug (NSAID) due to its anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound may also interact with other molecular pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
Compared to similar compounds, 13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,5,9,11-hexaene stands out due to its methoxymethyl and diphenyl groups, which contribute to its unique chemical and biological properties
Properties
Molecular Formula |
C24H19N3OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
InChI |
InChI=1S/C24H19N3OS/c1-15-13-18(14-28-2)19-21-22(29-24(19)25-15)20(16-9-5-3-6-10-16)26-23(27-21)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
InChI Key |
KNVXSOMHUGRIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)SC2=N1)COC |
Origin of Product |
United States |
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